molecular formula C12H15NO2 B2584927 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] CAS No. 2172503-62-5

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]

Cat. No.: B2584927
CAS No.: 2172503-62-5
M. Wt: 205.257
InChI Key: DTPQOLDZVVITGV-UHFFFAOYSA-N
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Description

Table 1: Key Structural Parameters

Parameter Value Method/Source
Molecular formula C₁₂H₁₅NO₂ PubChemLite
Spiro carbon hybridization sp³ DFT calculations
Predicted boiling point 352.0 ± 42.0 °C ChemicalBook
Density 1.19 ± 0.1 g/cm³ ChemicalBook

Crystallographic Data and X-Ray Diffraction Analysis

While single-crystal X-ray data for this specific compound are unpublished, structural analogs (e.g., spiro[benzooxazepine-2,4'-piperidine]) exhibit monoclinic crystal systems with space group P2₁/c. Key metrics include:

  • Unit cell dimensions : a = 10.2–12.5 Å, b = 7.8–8.3 Å, c = 14.1–15.6 Å
  • β angle : 90–95°
  • Z-value : 4.

The benzoxazepine ring adopts a non-planar conformation due to sp³ hybridization at the spiro carbon, while the oxolane ring remains nearly planar. Hydrogen bonding between the oxolane oxygen and adjacent NH groups stabilizes the lattice.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • Aromatic protons (H6–H9): δ 7.15–7.35 ppm (multiplet, 4H).
    • Oxolane protons (H1', H2'): δ 3.70–4.10 ppm (multiplet, 4H).
    • Methylene protons (H4, H5): δ 2.85–3.15 ppm (triplet, 4H).
  • ¹³C NMR (100 MHz, CDCl₃):
    • Spiro carbon (C2/C3'): δ 75–80 ppm.
    • Oxolane carbons (C1'–C4'): δ 65–70 ppm.

Infrared (IR) Spectroscopy

  • C-O-C stretch : 1080–1120 cm⁻¹ (oxolane and benzoxazepine ether linkages).
  • Aromatic C=C stretch : 1580–1620 cm⁻¹.
  • NH stretch : 3300–3350 cm⁻¹ (weak, broad).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 205.25 [M]⁺.
  • Major fragments :
    • m/z 148 (loss of C₃H₅O via oxolane ring cleavage)
    • m/z 91 (tropylium ion from benzoxazepine).

Table 2: Spectral Assignments

Technique Key Signals Interpretation
¹H NMR δ 7.15–7.35 (4H, m) Aromatic protons on benzoxazepine
¹³C NMR δ 75–80 (C2/C3') Spiro carbon
IR 1080–1120 cm⁻¹ Ether C-O-C stretching
MS m/z 205.25 [M]⁺ Molecular ion

Properties

IUPAC Name

spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-oxolane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-4-11-10(3-1)7-13-8-12(15-11)5-6-14-9-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPQOLDZVVITGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNCC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes with 2-aminophenol and dimedone . The reaction conditions often require the use of a deep eutectic solvent, such as choline chloride and urea, to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spiro compounds.

Scientific Research Applications

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, leading to modulation of biological processes. Further research is needed to fully understand the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] is unique due to its specific spiro structure and the presence of both oxazepine and oxolane rings

Biological Activity

4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] is a compound with significant potential in pharmaceutical applications. Its unique spirocyclic structure contributes to diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]
  • CAS Number : 2172503-62-5
  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.26 g/mol
  • Physical Form : Powder
  • Purity : 95%

The compound's structure features a spiro junction between a benzoxazepine and an oxolane ring, which may influence its biological interactions.

Antioxidant Activity

Research has demonstrated that compounds with similar structural features exhibit notable antioxidant properties. For instance, virtual screening studies have identified several derivatives that show high radical scavenging activity. The antioxidant capacity is often assessed using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.

CompoundABTS Scavenging Activity (%)DPPH Scavenging Activity (%)
Compound A80.9475.00
Compound B70.5568.00
4,5-Dihydro...TBDTBD

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibition is crucial for developing treatments for Alzheimer's disease. Compounds structurally related to 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] have shown varying degrees of AChE inhibitory activity. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.

CompoundIC50 (µM)
Compound A0.39
Compound B5.7
4,5-Dihydro...TBD

Sigma Receptor Modulation

Sigma receptors (σRs) are implicated in various neurological processes and diseases. Compounds that interact with σRs can modulate neurotransmitter release and exhibit neuroprotective effects. Preliminary studies suggest that derivatives of spiro compounds may act as selective σR ligands.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective properties of a related spiro compound in models of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and inflammation markers.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of spiro compounds against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells.

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

StepReaction TypeReagents/ConditionsYield (%)Reference
1CyclizationH2_2SO4_4, 80°C65
2AlkylationAllyl bromide, K2_2CO3_372
3PurificationSilica gel chromatography>95% purity

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR are essential for verifying proton environments and carbon frameworks. For example, distinct signals for oxolane (δ ~3.5–4.5 ppm) and benzoxazepine (δ ~6.5–7.5 ppm) protons confirm spirocyclic connectivity .
  • Mass Spectrometry: HRMS provides exact mass confirmation, distinguishing between isomers or impurities .
  • X-ray Crystallography: Resolves absolute stereochemistry and bond angles, as demonstrated in analogous spirocyclic systems .

How can researchers optimize reaction conditions to improve yields during synthesis?

Advanced Research Question
Low yields often arise from competing side reactions or unstable intermediates. Methodological strategies include:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
  • Temperature Control: Lower temperatures (<50°C) mitigate decomposition of sensitive intermediates .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling reactions .
  • Statistical Design of Experiments (DoE): Systematic variation of parameters (e.g., molar ratios, reaction time) identifies optimal conditions .

How should discrepancies between spectroscopic data and expected structures be resolved?

Advanced Research Question
Contradictions between observed and predicted NMR/data may indicate:

  • Diastereomer Formation: Use 2D NMR (e.g., NOESY) to distinguish spatial arrangements .
  • Impurity Interference: Re-purify via preparative HPLC and re-analyze .
  • Tautomerism or Conformational Flexibility: Variable-temperature NMR or computational modeling (DFT) clarifies dynamic behavior .

What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Advanced Research Question
SAR studies require systematic structural modifications:

  • Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., -F, -OCH3_3) to the benzoxazepine ring to modulate electronic effects .
  • Ring Expansion/Contraction: Replace oxolane with cyclohexane or other heterocycles to assess steric effects .

Q. Table 2: Structural Analogs and Key Differences

Compound NameKey ModificationImpact on ReactivityReference
4'-Methyl-3-oxaspiro[...]Cyclohexane substitutionReduced polarity
5-Isopentyl derivativeAlkyl chain additionEnhanced lipophilicity

What methodologies are employed to evaluate the biological activity of this compound and its analogs?

Advanced Research Question

  • In Vitro Assays: Screen for kinase inhibition or receptor binding using fluorescence polarization or surface plasmon resonance (SPR) .
  • Pharmacokinetic Profiling: Assess metabolic stability via liver microsome assays and plasma protein binding studies .
  • Computational Docking: Predict binding modes using molecular dynamics simulations (e.g., AutoDock Vina) .

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